3-(3-Aminophenoxymethyl)benzonitrile
Description
3-(3-Aminophenoxymethyl)benzonitrile is a benzonitrile derivative characterized by a 3-aminophenoxymethyl substituent attached to the benzene ring. This compound combines a nitrile group, which confers electron-withdrawing properties, with an aminophenoxy moiety capable of hydrogen bonding and hydrophobic interactions. Such structural features make it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in drug synthesis. The aminophenoxy group enhances solubility and bioavailability compared to simpler benzonitrile derivatives, while the nitrile group may contribute to binding specificity in biological targets .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-[(3-aminophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H12N2O/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14/h1-8H,10,16H2 |
InChI Key |
XRNLICHNZSWAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenoxymethyl)benzonitrile typically involves the reaction of 3-aminophenol with 3-chloromethylbenzonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the chloromethyl group of 3-chloromethylbenzonitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient mixing, and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenoxymethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(3-Aminophenoxymethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenoxymethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 3-(3-Aminophenoxymethyl)benzonitrile and its analogs:
Pharmacological Potential
- Target Selectivity: The fluorophenyl and cyclopropylmethylamino groups in (R)-3-((3-Amino-4-fluorophenyl)...
- Solubility and Bioavailability: The aminophenoxy group in this compound balances polarity, enhancing solubility compared to purely hydrophobic analogs like 3-Amino-4-chlorobenzonitrile .
Binding and Interaction Studies
- 5FB Ligand Analogs : Structural similarity searches (e.g., KEGG database) identified 55 analogs of 5FB, with 8 showing >0.30 similarity scores. This underscores the importance of substituent positioning for receptor binding .
- DPPH Radical Binding : 3FMAB demonstrated chemical interaction with DPPH radicals, while 2-substituted analogs (e.g., 2FMAB) relied on electrostatic interactions, highlighting positional effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
